molecular formula C14H11FN2O3 B5714124 N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5714124
M. Wt: 274.25 g/mol
InChI Key: RIVJOJDSWHNGSP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a fluorophenyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-2-nitrobenzoic acid. This intermediate is then reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to certain proteins or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide is unique due to the combination of its nitro, fluorophenyl, and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

N-(3-fluorophenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-4-2-7-12(13(9)17(19)20)14(18)16-11-6-3-5-10(15)8-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJOJDSWHNGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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